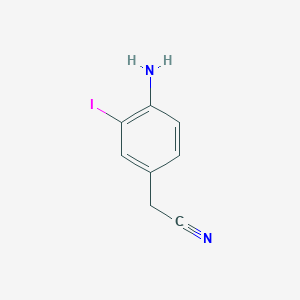
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(2-Bromo-5-nitrophenyl)hydrazine hydrochloride” is an organic compound with the molecular formula C6H7BrClN3O2 . It is a powder in physical form . The compound has a molecular weight of 268.5 . The IUPAC name for this compound is (2-bromo-5-nitrophenyl)hydrazine; hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrN3O2.ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;/h1-3,9H,8H2;1H . The SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-])NN)Br.Cl .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is +4 °C . The melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
- (2-Bromo-5-nitrophenyl)hydrazine hydrochloride has been studied for its role in various chemical reactions. For instance, the compound has been investigated for its reactivity with different nucleophiles, leading to the formation of a variety of derivatives. These derivatives have diverse applications, including their use as reagents in chemical synthesis (Potkin, Petkevich, & Kurman, 2007).
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of complex chemical structures. For instance, it's involved in the hydrothermal synthesis of dinuclear Zn(II) complexes, which are then analyzed for their crystal structures and fluorescence properties. This showcases its utility in advanced material science and molecular architecture (Ji Chang–you, 2012).
Formation of Heterocyclic Systems
- Research has shown that this compound is instrumental in the formation of heterocyclic systems. These systems have significant implications in the field of organic chemistry and pharmaceutical research (Sunder & Peet, 1979).
Applications in Fluorescent Probing
- The compound has been used in the development of fluorescent probes, which are crucial in biological and environmental studies. These probes help in the detection and analysis of various chemical substances in complex biological and environmental matrices (Zhu et al., 2019).
Bioactive Compound Synthesis
- The synthesis and structural analysis of bioactive compounds, such as bropirimine, have been explored using this compound. This highlights its role in the development of new pharmaceutical agents and understanding their molecular structure (Stevens, Baig, Gate, & Wheelhouse, 1995).
Antimicrobial Activity
- Schiff bases containing this compound have been synthesized and evaluated for their antimicrobial activities. This application is critical in the development of new antimicrobial agents, particularly in addressing drug resistance (Bharti, Nath, Tilak, & Singh, 2010).
Biochemische Analyse
Biochemical Properties
(2-Bromo-5-nitrophenyl)hydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, facilitating the formation of hydrazone bonds. These interactions are essential for various biochemical assays, including those used to measure enzyme activity and detect specific biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by interacting with cellular proteins and enzymes, affecting cell signaling pathways and gene expression. This compound can modulate cellular metabolism by altering the activity of key metabolic enzymes. Additionally, it has been observed to impact cell proliferation and apoptosis, making it a valuable tool in cancer research and other cellular studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of hydrazone bonds with aldehydes and ketones. This interaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the formation of a stable hydrazone linkage. This mechanism is crucial for its role in biochemical assays and the detection of specific biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity may decrease over extended periods. Degradation products can form, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. This localization is essential for its role in various cellular processes and biochemical assays.
Eigenschaften
IUPAC Name |
(2-bromo-5-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIJZVJLOUYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



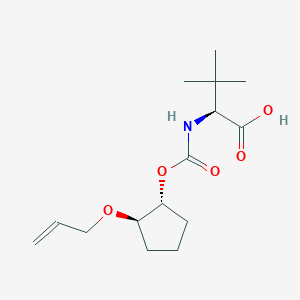


![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)
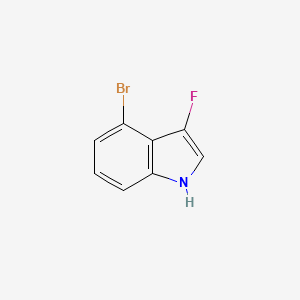
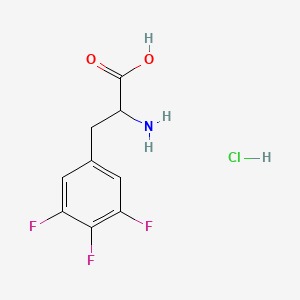

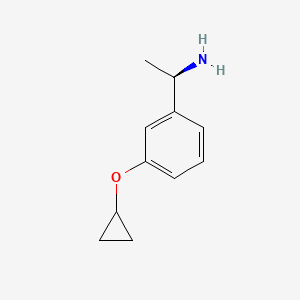

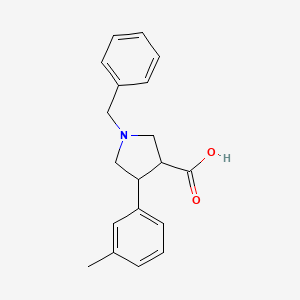
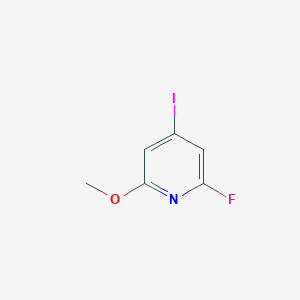
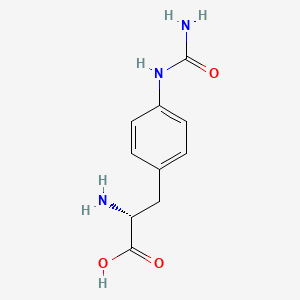
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
